Cas no 932-83-2 (N-Nitrosohexamethylenimine)

N-Nitrosohexamethylenimine structure
N-Nitrosohexamethylenimine structure
Produktname:N-Nitrosohexamethylenimine
CAS-Nr.:932-83-2
MF:C6H12N2O
MW:128.172281265259
MDL:MFCD00467141
CID:807519
PubChem ID:13613

N-Nitrosohexamethylenimine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1H-Azepine,hexahydro-1-nitroso-
    • 1-nitrosoazepane
    • HEXAHYDRO-1-NITROSOAZEPINE
    • 1H-Azepine,hexahydro-1-nitroso
    • 1-nitroso-azepane
    • hexahydro-1-nitroso-1H-azepine
    • Hexamethylennitrosamin-T-markiert
    • Nitrosohexamethyleneimine
    • Nitrosohexamethylenimine
    • N-Nitroso-1,1-hexamethylenimin
    • N-Nitrosoazacycloheptane
    • N-nitrosoazepane
    • N-Nitrosohexamethyleneimine
    • N-Nitroso-hexamethylenimin
    • N-Nitrosohexamethylenimine
    • N-Nitrosoperhydroazepine
    • Hexahydro-1-nitroso-1H-azepine (ACI)
    • N-Nitrosohexahydroazepine
    • CHEMBL165191
    • NNitrosoperhydroazepine
    • NCGC00256532-01
    • AKOS006271678
    • 1H-Azepine, hexahydro-1-nitroso-
    • CCRIS 468
    • NNitrosoazacycloheptane
    • NITROSOHEXAMETHYLENEIMINE, N-
    • AS-76918
    • 932-83-2
    • Hexahydro1nitrosoazepine
    • CAS-932-83-2
    • NS00039541
    • N67X53N3YT
    • SCHEMBL1578024
    • EINECS 213-258-6
    • Tox21_302820
    • N-6-MI
    • DTXSID0021040
    • D93582
    • EN300-1296525
    • 1HAzepine, hexahydro1nitroso
    • Hexahydro1nitroso1Hazepine
    • DTXCID301040
    • NNitrosohexahydroazepine
    • DB-297636
    • Hexahydro-1-nitroso-1H-azepine; N-Nitrosoazacycloheptane; N-Nitrosohexahydroazepine; Nitrosohexamethylenimine
    • UNII-N67X53N3YT
    • NNitrosohexamethylenimine
    • BRN 1237798
    • 5-20-04-00067 (Beilstein Handbook Reference)
    • MDL: MFCD00467141
    • Inchi: 1S/C6H12N2O/c9-7-8-5-3-1-2-4-6-8/h1-6H2
    • InChI-Schlüssel: UZMVSVHUTOAPTD-UHFFFAOYSA-N
    • Lächelt: O=NN1CCCCCC1

Berechnete Eigenschaften

  • Genaue Masse: 128.094963g/mol
  • Oberflächenladung: 0
  • XLogP3: 0.9
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Anzahl drehbarer Bindungen: 0
  • Monoisotopenmasse: 128.094963g/mol
  • Monoisotopenmasse: 128.094963g/mol
  • Topologische Polaroberfläche: 32.7Ų
  • Schwere Atomanzahl: 9
  • Komplexität: 87.1
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1

Experimentelle Eigenschaften

  • Dichte: 1.06 g/mL at 25 °C(lit.)
  • Siedepunkt: 233 °C(lit.)
  • Flammpunkt: 99 °C
  • Brechungsindex: n20/D 1.497(lit.)
  • PSA: 32.67000
  • LogP: 1.48170

N-Nitrosohexamethylenimine Sicherheitsinformationen

  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 45-22-36/37/38
  • Sicherheitshinweise: 53-36/37/39-45
  • RTECS:CM3325000
  • Identifizierung gefährlicher Stoffe: T
  • Risikophrasen:R45; R22; R36/37/38
  • Lagerzustand:2-8°C

N-Nitrosohexamethylenimine Zolldaten

  • HS-CODE:2933990090
  • Zolldaten:

    China Zollkodex:

    2933990090

    Übersicht:

    299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

N-Nitrosohexamethylenimine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
N546585-500mg
N-Nitrosohexamethylenimine
932-83-2
500mg
$ 1062.00 2023-04-15
eNovation Chemicals LLC
Y1015075-250mg
N-NITROSOHEXAMETHYLENEIMINE
932-83-2 97%
250mg
$150 2024-06-06
Enamine
EN300-1296525-0.25g
1-nitrosoazepane
932-83-2 95%
0.25g
$481.0 2023-05-23
TRC
N546585-50mg
N-Nitrosohexamethylenimine
932-83-2
50mg
$ 133.00 2023-09-06
TRC
N546585-250mg
N-Nitrosohexamethylenimine
932-83-2
250mg
$ 578.00 2023-09-06
TRC
N546585-100mg
N-Nitrosohexamethylenimine
932-83-2
100mg
$ 253.00 2023-04-15
Enamine
EN300-1296525-1.0g
1-nitrosoazepane
932-83-2 95%
1g
$971.0 2023-05-23
Enamine
EN300-1296525-0.05g
1-nitrosoazepane
932-83-2 95%
0.05g
$226.0 2023-05-23
Enamine
EN300-1296525-0.1g
1-nitrosoazepane
932-83-2 95%
0.1g
$337.0 2023-05-23
Enamine
EN300-1296525-0.5g
1-nitrosoazepane
932-83-2 95%
0.5g
$758.0 2023-05-23

N-Nitrosohexamethylenimine Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Water Catalysts: Citric acid ,  Silica Solvents: Dichloromethane ;  50 min, rt
Referenz
Chemoselective N-nitrosation of secondary amines under heterogeneous and mild conditions via in situ generation of HNO2
Ghorbani-Choghamarani, Arash; Goudarziafshar, Hamid; Rezaee, Somaieh; Mortazavi, Saiedeh Shima, Chinese Chemical Letters, 2009, 20(4), 415-419

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite Solvents: Acetonitrile ,  Water ;  4 h
Referenz
Flow Electrochemistry for the N-Nitrosation of Secondary Amines
Ali, Rojan; Babaahmadi, Rasool; Didsbury, Matthew; Stephens, Rebecca; Melen, Rebecca L.; et al, Chemistry - A European Journal, 2023, 29(32),

Synthetic Routes 3

Reaktionsbedingungen
1.1 Catalysts: Ethyl nitrite
Referenz
Generation of azidonium intermediates with the aid of N-aminoheterocycles
Keschmann, Ernst; Zbiral, Erich; Schweng, Josef, Justus Liebigs Annalen der Chemie, 1977, (9), 1508-15

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water
Referenz
Antidiabetic agents. N4-Arylsulfonylsemicarbazides
Wright, John B.; Willette, Robert W., Journal of Medicinal & Pharmaceutical Chemistry, 1962, 5, 815-22

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite Catalysts: Hydrogen (T-4)-dioxobis[sulfato(2-)-κO]tungstate(2-) (2:1) Solvents: Dichloromethane ;  5 min, rt
Referenz
Tungstate sulfuric acid (TSA)/NaNO2 as a novel heterogeneous system for the N-nitrosation of secondary amines under mild conditions
Karami, Bahador; Montazerozohori, Morteza; Habibi, Mohammad Hossein, Bulletin of the Korean Chemical Society, 2005, 26(7), 1125-1128

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Silica ,  Sodium nitrite ,  Trichloromelamine Solvents: Dichloromethane ,  Water ;  10 min, rt
Referenz
Efficient procedure for chemoselective N-nitrosation of secondary amines with trichloromelamine-NaNO2
Bamoniri, A.; Zolfigol, M. A.; Mirjalili, B. F.; Fallah, F., Russian Journal of Organic Chemistry, 2007, 43(9), 1393-1396

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Perchloric acid (silica-gel-supported perchloric acid) ,  Sodium nitrite Solvents: Dichloromethane ;  5 min, rt
Referenz
N-Nitrosation of Secondary Amines Using Supported Perchloric Acid on Silica Gel and Stereoselectivity Study of Nitroso Products
Goudarziafshar, Hamid; Ghorbani-Choghamarani, Arash; Hadian, Laila, Journal of the Chinese Chemical Society (Weinheim, 2013, 60(10), 1272-1276

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite Catalysts: Methanesulfonic acid ,  Alumina Solvents: Dichloromethane ,  Water ;  10 min, rt
Referenz
Alumina-methanesulfonic acid (AMA)/NaNO2 as an efficient procedure for the chemoselective N-nitrosation of secondary amines
Niknam, Khodabakhsh; Ali Zolfigol, Mohammad, Synthetic Communications, 2006, 36(16), 2311-2319

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: 1,4-Dinitro-1H-pyrazole Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  16 h, 80 °C
Referenz
Preparation of N-NO compounds
, China, , ,

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ,  Water
Referenz
Structural Features of Aliphatic N-Nitrosamines of 7-Azabicyclo[2.2.1]heptanes That Facilitate N-NO Bond Cleavage
Ohwada, Tomohiko; Miura, Motoko; Tanaka, Haruko; Sakamoto, Shigeru; Yamaguchi, Kentaro; et al, Journal of the American Chemical Society, 2001, 123(42), 10164-10172

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Dichloromethane ;  0 °C; 10 min, pH 1 - 2, rt
1.2 Reagents: Water ;  0 °C
Referenz
Visible-Light-Promoted Photoaddition of N-Nitrosopiperidines to Alkynes: Continuous Flow Chemistry Approach to Tetrahydroimidazo[1,2-a]pyridine 1-Oxides
Patil, Dilip V. ; Lee, Yulim; Kim, Hun Young ; Oh, Kyungsoo, Organic Letters, 2022, 24(31), 5840-5844

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Silica ,  Sodium nitrite ,  Molybdenum phosphorus hydroxide oxide Solvents: Dichloromethane ;  10 min, rt
Referenz
Molybdatophosphoric acid/NaNO2 as an efficient procedure for the chemoselective N-nitrosation of secondary amines
Zolfigol, Mohammad Ali; Niknam, Khodabakhsh; Nazari, Fariba, Journal of the Chinese Chemical Society (Taipei, 2006, 53(3), 669-676

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid ,  Sodium nitrite Solvents: Dichloromethane ;  0 °C; 1 h, rt
Referenz
Preparation method for deuterated compounds
, World Intellectual Property Organization, , ,

Synthetic Routes 14

Reaktionsbedingungen
Referenz
Synthesis of amino derivatives of some nitrogen-containing heterocycles
Sladkova, T. A.; Chernyshev, E. A., Khimiya Geterotsiklicheskikh Soedinenii, 1968, (1), 140-1

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Sodium nitrite Catalysts: Silica Solvents: Dichloromethane ,  Water ;  7 min, rt
Referenz
1,3-Dihalo-5,5-dimethylhydantoin/NaNO2 as an efficient heterogeneous system for the N-nitrosation of N,N-dialkylamines under mild conditions
Niknam, K.; Zolfigol, M. A., Journal of the Iranian Chemical Society, 2006, 3(1), 59-63

Synthetic Routes 16

Reaktionsbedingungen
Referenz
Nucleophilic α-sec-aminoalkylation: 2-(diphenylhydroxymethyl)pyrrolidine. (2-Pyrrolidinemethanol, α,α-diphenyl-)
Enders, D.; Pieter, R.; Renger, B.; Seebach, D., Organic Syntheses, 1978, 58, 113-22

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  Potassium nitrite Solvents: Dichloromethane ;  4 h, rt
Referenz
The Use of Potassium/Sodium Nitrite as a Nitrosating Agent in the Electrooxidative N-Nitrosation of Secondary Amines
Wang, Ying; You, Shiqi; Ruan, Mengyao; Wang, Feiyi; Ma, Chao; et al, European Journal of Organic Chemistry, 2021, 2021(22), 3289-3293

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Water ,  Molybdate(2-), dioxobis[sulfato(2-)-κO]-, hydrogen (1:2), (T-4)- Solvents: Dichloromethane ;  15 min, rt
Referenz
Molybdate sulfuric acid/NaNO2. A novel heterogeneous system for the N-nitrosation of secondary amines under mild conditions
Montazerozohori, Morteza; Karami, Bahador, Helvetica Chimica Acta, 2006, 89(12), 2922-2926

Synthetic Routes 19

Reaktionsbedingungen
Referenz
Transnitrosation by aliphatic nitrosomines
Singer, Sandra S.; Lijinsky, William; Singer, George M., Tetrahedron Letters, 1977, (19), 1613-16

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Silica ,  Sodium nitrite ,  Nafion H Solvents: Dichloromethane ,  Water ;  30 min, rt
Referenz
The use of Nafion-H/NaNO2 as an efficient procedure for the chemoselective N-nitrosation of secondary amines under mild and heterogeneous conditions
Zolfigol, Mohammad Ali; Habibi, Davood; Mirjalili, BiBi Fatemeh; Bamoniri, Abdolhamid, Tetrahedron Letters, 2003, 44(16), 3345-3349

N-Nitrosohexamethylenimine Raw materials

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N-Nitrosohexamethylenimine Verwandte Literatur

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